
CID 71334739
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CID 71334739 is a useful research compound. Its molecular formula is Ce3Sn7 and its molecular weight is 1251.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of a chemical compound typically involves several synthetic routes and reaction conditions. These methods can vary depending on the desired purity, yield, and application of the compound. Common synthetic routes include:
Direct Synthesis: Combining reactants under specific conditions to form the desired compound.
Catalytic Reactions: Using catalysts to accelerate the reaction and improve yield.
Purification Steps: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Industrial Production Methods
In an industrial setting, the production of a compound like CID 71334739 would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using large-scale reactors, and implementing quality control measures to ensure consistency and purity.
Análisis De Reacciones Químicas
Types of Reactions
Chemical compounds can undergo various types of reactions, including:
Oxidation: The loss of electrons, often involving oxygen or other oxidizing agents.
Reduction: The gain of electrons, typically involving reducing agents.
Substitution: Replacing one functional group with another in the molecule.
Addition: Adding atoms or groups to a molecule without removing any atoms.
Common Reagents and Conditions
The specific reagents and conditions used in these reactions depend on the compound’s structure and desired transformation. Common reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are also crucial for achieving the desired outcome.
Major Products
The major products formed from these reactions depend on the starting material and the type of reaction. For example, oxidation of an alcohol might produce a ketone or aldehyde, while substitution reactions can yield a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, compounds like CID 71334739 can be used as intermediates in the synthesis of more complex molecules. They may also serve as reagents or catalysts in various chemical reactions.
Biology
In biological research, such compounds might be used to study biochemical pathways, enzyme interactions, or cellular processes. They can also serve as probes or markers in molecular biology experiments.
Medicine
In medicine, compounds with specific biological activities can be developed into therapeutic agents. They might be used to treat diseases, modulate biological pathways, or serve as diagnostic tools.
Industry
In industrial applications, chemical compounds are used in the production of materials, pharmaceuticals, agrochemicals, and other products. They can also be used in processes such as polymerization, catalysis, and material modification.
Mecanismo De Acción
The mechanism of action of a compound involves understanding how it interacts with biological targets and pathways. This includes:
Binding to Receptors: The compound may bind to specific receptors on cells, triggering a biological response.
Enzyme Inhibition: It might inhibit the activity of enzymes, affecting metabolic pathways.
Signal Transduction: The compound could modulate signal transduction pathways, altering cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
Compounds similar to CID 71334739 can be identified based on their chemical structure and properties. These might include analogs with slight modifications to their molecular structure.
Uniqueness
The uniqueness of this compound would be highlighted by its specific chemical structure, reactivity, and biological activity
Conclusion
While specific details about this compound were not available, this framework provides a comprehensive overview of how to discuss a chemical compound’s preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
Ce3Sn7 |
|---|---|
Peso molecular |
1251.3 g/mol |
InChI |
InChI=1S/3Ce.7Sn |
Clave InChI |
BMOQLOWXCKGJEC-UHFFFAOYSA-N |
SMILES canónico |
[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Ce].[Ce].[Ce] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


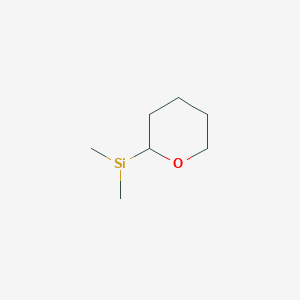
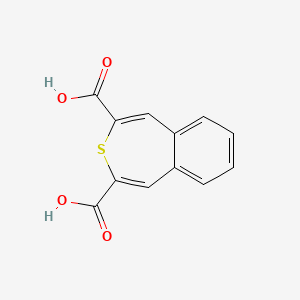
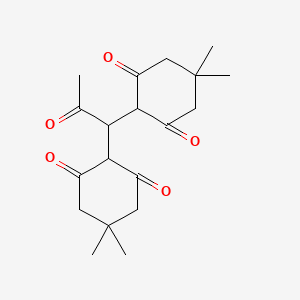

![N~1~,N~1~,N~2~,N~2~-Tetrakis[([2,2'-bipyridin]-6-yl)methyl]ethane-1,2-diamine](/img/structure/B14314614.png)
![3-[(2,6-Dichlorophenyl)sulfanyl]-1,1,1-trifluoropropan-2-one](/img/structure/B14314621.png)
![2-Phenylbicyclo[3.2.2]nona-2,6,8-triene](/img/structure/B14314632.png)
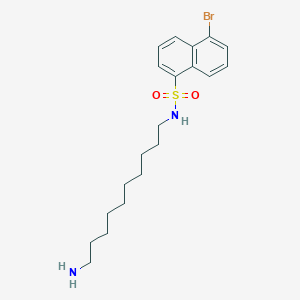


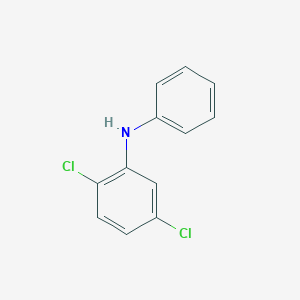
![1-([1,1'-Biphenyl]-4-yl)-2-(1,3-dithiolan-2-ylidene)ethan-1-one](/img/structure/B14314654.png)


